Ethyl 2,3,4-trichlorobenzoate
Description
Ethyl 2,3,4-trichlorobenzoate is an ester derivative of trichlorobenzoic acid, characterized by three chlorine substituents at the 2-, 3-, and 4-positions of the benzene ring and an ethyl ester group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical industries, where halogenated aromatic esters are valued for their reactivity and stability. Its physicochemical properties—such as molecular weight (237.48 g/mol), melting point (estimated 85–90°C), and solubility in organic solvents—are influenced by the electron-withdrawing effects of chlorine atoms and the steric bulk of the ester group.
Properties
CAS No. |
86569-80-4 |
|---|---|
Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
ethyl 2,3,4-trichlorobenzoate |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 |
InChI Key |
NXNCZXVERAUAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3,4-trichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4-trichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4-trichlorobenzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding 2,3,4-trichlorobenzyl alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,3,4-trichlorobenzoic acid and ethanol.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as typical reagents.
Major Products Formed
Reduction: 2,3,4-Trichlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,3,4-Trichlorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2,3,4-trichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2,3,4-trichlorobenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms can enhance the compound’s ability to penetrate cell membranes and bind to target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with Ethyl Benzoate Derivatives
Ethyl 2,4-Dichlorobenzoate
- Structural Difference : Lacks a chlorine atom at the 3-position.
- Impact on Properties: Reduced molecular weight (208.03 g/mol) and lower melting point (~70°C) compared to the trichloro derivative.
Ethyl 2,4,6-Trichlorobenzoate
- Structural Difference : Chlorine substituents at the 2-, 4-, and 6-positions (symmetrical substitution vs. asymmetrical in 2,3,4-trichloro).
- Impact on Properties : Symmetrical substitution may enhance crystallinity, leading to a higher melting point (~95°C). The steric hindrance at the 6-position could reduce solubility in polar solvents compared to 2,3,4-trichloro analogs.
Comparison with Non-Ester Chlorinated Aromatics
Bromobenzene
- Key Differences : Lacks ester functionality and has a single bromine substituent.
- Physicochemical Behavior : reports Bromobenzene’s dynamic viscosity at 303.15 K as 1.124 mPa·s, significantly lower than expected for ethyl trichlorobenzoate (estimated >2.0 mPa·s due to higher molecular weight and polarity) .
Dichloromethylbenzene
- Structural Contrast : Contains a methyl group instead of an ester, with two chlorine atoms.
- Reactivity : The methyl group offers less steric hindrance, enabling faster electrophilic substitution reactions compared to ethyl esters.
Physicochemical Property Trends
Viscosity and Solubility
- Ethyl 2,3,4-Trichlorobenzoate : Predicted to exhibit higher viscosity than Ethyl benzene (0.614 mPa·s at 303.15 K, per ) due to increased molecular weight and chlorine-induced polarity .
- Solubility : Likely lower in water than less halogenated analogs (e.g., Ethyl benzoate, water solubility ~0.1 g/L) due to reduced hydrophilicity.
Thermal Stability
- Chlorine substituents enhance thermal stability. This compound is expected to decompose at higher temperatures (>250°C) compared to mono- or di-chlorinated esters.
Environmental and Regulatory Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
